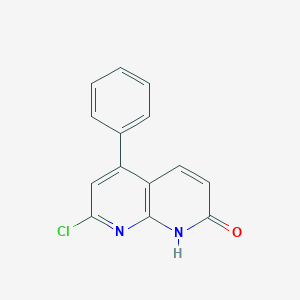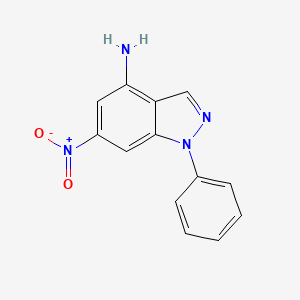
1H-Indazol-4-amine, 6-nitro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-phenyl-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1-phenyl-1H-indazol-4-amine typically involves the nitration of 1-phenyl-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: 6-Nitro-1-phenyl-1H-indazol-4-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-1-phenyl-1H-indazol-4-amine.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Nitro-1-phenyl-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it interferes with the kynurenine pathway by depleting tryptophan levels, which inhibits T-cell proliferation and induces immune suppression . This mechanism is particularly relevant in cancer therapy, where the compound can enhance the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
1-Phenyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-1-phenyl-1H-indazole: The reduced form of 6-Nitro-1-phenyl-1H-indazol-4-amine, with different biological activities.
6-Chloro-1-phenyl-1H-indazole: Another derivative with a chloro group instead of a nitro group, exhibiting different reactivity and applications.
Uniqueness: 6-Nitro-1-phenyl-1H-indazol-4-amine stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
830320-66-6 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
6-nitro-1-phenylindazol-4-amine |
InChI |
InChI=1S/C13H10N4O2/c14-12-6-10(17(18)19)7-13-11(12)8-15-16(13)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
KPUJPKSJCNREPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



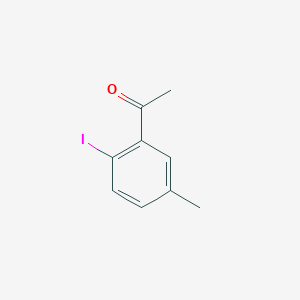
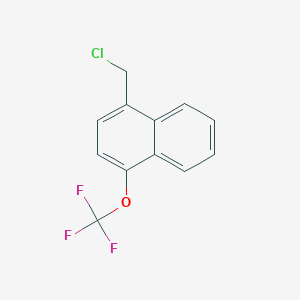
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
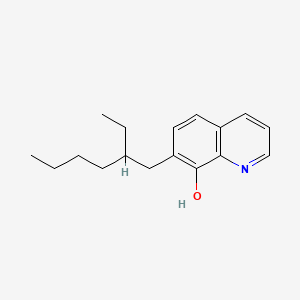
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
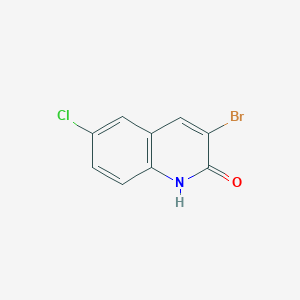
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
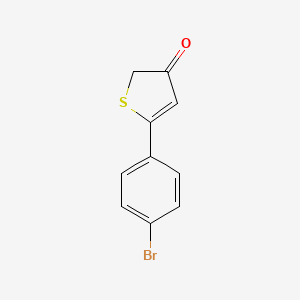
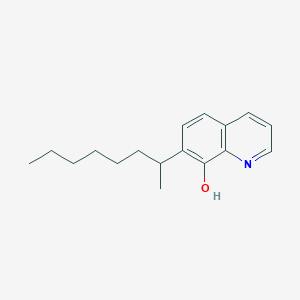
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
